REACTION_CXSMILES
|
[CH:1](NC(C)C)([CH3:3])[CH3:2].C([Li])CCC.[CH2:13]([O:15][C:16](=[O:29])[CH:17]([N:21]=CC1C=CC=CC=1)[CH2:18][CH2:19][CH3:20])[CH3:14].ICCC>O1CCCC1.CCCCCC>[CH2:13]([O:15][C:16](=[O:29])[C:17]([NH2:21])([CH2:18][CH2:19][CH3:20])[CH2:2][CH2:1][CH3:3])[CH3:14]
|
Name
|
|
Quantity
|
10.4 mL
|
Type
|
reactant
|
Smiles
|
C(C)(C)NC(C)C
|
Name
|
solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCC)[Li]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCCCCC
|
Name
|
product
|
Quantity
|
18.31 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(C(CCC)N=CC1=CC=CC=C1)=O
|
Name
|
|
Quantity
|
80 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
8.8 mL
|
Type
|
reactant
|
Smiles
|
ICCC
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-78 °C
|
Type
|
CUSTOM
|
Details
|
The entire reaction batch was stirred for 30 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
was combined dropwise at 0° C.
|
Type
|
STIRRING
|
Details
|
The reaction batch was stirred for 16 hours
|
Duration
|
16 h
|
Type
|
CUSTOM
|
Details
|
slowly rose to 20° C
|
Type
|
CUSTOM
|
Details
|
The solvent was removed by distillation
|
Type
|
DISSOLUTION
|
Details
|
The resultant orange-coloured residue was redissolved in 500 ml of 1 N hydrochloric acid
|
Type
|
STIRRING
|
Details
|
After 1 hour's stirring at 20° C.
|
Duration
|
1 h
|
Type
|
EXTRACTION
|
Details
|
extraction
|
Type
|
EXTRACTION
|
Details
|
extracted three times with 100 ml portions of diethyl ether
|
Type
|
WASH
|
Details
|
washed twice with a saturated sodium chloride solution
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulphate
|
Type
|
CUSTOM
|
Details
|
The crude product obtained
|
Type
|
CUSTOM
|
Details
|
after removing the solvent
|
Type
|
DISTILLATION
|
Details
|
by distillation
|
Type
|
CUSTOM
|
Details
|
was purified by passage through a silica gel column with ethyl acetate
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC(C(CCC)(CCC)N)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 9.84 g | |
YIELD: PERCENTYIELD | 67% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |